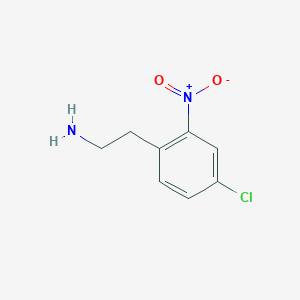

2-(4-Chloro-2-nitrophenyl)ethan-1-amine

Description

Background and Significance in Organic Chemistry

2-(4-Chloro-2-nitrophenyl)ethan-1-amine belongs to the phenylethylamine family of compounds, which represents one of the most important structural motifs in organic chemistry. The compound features a distinctive substitution pattern with a chlorine atom at the para position and a nitro group at the ortho position relative to the ethylamine side chain, creating a unique electronic environment that significantly influences its chemical behavior and reactivity. The molecular formula of this compound is represented as C8H9ClN2O2, with a molecular weight that positions it within the range of small molecule organic compounds suitable for various synthetic applications.

The significance of this compound in organic chemistry stems from its role as a versatile building block that combines multiple functional groups capable of participating in diverse chemical transformations. The presence of both electron-withdrawing groups creates a highly activated aromatic system that can undergo nucleophilic aromatic substitution reactions under milder conditions compared to unsubstituted benzene derivatives. Furthermore, the primary amine group provides a reactive site for condensation reactions, alkylation processes, and cyclization reactions, making this compound particularly valuable in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

The structural characteristics of this compound also contribute to its interesting physical properties, including a calculated hydrophobicity value (logP) of 1.809, which indicates moderate lipophilicity that can influence its solubility profile and potential biological activity. This hydrophobic character, combined with the polar functional groups, creates an amphiphilic molecule that can interact with both hydrophobic and hydrophilic environments, expanding its utility in various chemical and biological systems.

Historical Context and Development

The development of this compound and related compounds can be traced to the broader historical evolution of substituted phenylethylamine chemistry, which emerged as a significant research area in the mid-20th century. The systematic study of halogenated nitroaromatic amines gained momentum as researchers recognized their potential as synthetic intermediates and their unique reactivity patterns resulting from the combined electronic effects of multiple substituents.

The compound's identification and characterization represent part of the larger effort to explore the chemical space of substituted phenylethylamines, which has been driven by their importance in pharmaceutical research and materials science. The specific combination of chloro and nitro substituents in the 2,4-substitution pattern creates a unique electronic environment that has attracted attention from synthetic chemists interested in understanding structure-activity relationships and developing new synthetic methodologies.

Research into this compound has been facilitated by advances in analytical techniques and synthetic methods that allow for precise control of substitution patterns and stereochemistry. The availability of commercial sources, such as those offering the compound at 95% purity, has enabled broader research applications and systematic studies of its chemical properties and reactions. The development of efficient synthetic routes to this compound has also contributed to its accessibility for research purposes, supporting ongoing investigations into its potential applications.

Research Scope and Objectives

Current research involving this compound encompasses several key areas of investigation that reflect its versatility as a chemical building block. The primary research objectives focus on understanding the fundamental chemical properties of this compound, including its reactivity patterns, stability under various conditions, and potential for derivatization through functional group transformations.

One major area of research involves the exploration of synthetic methodologies that utilize this compound as a starting material for the preparation of more complex molecules. Researchers are particularly interested in developing new routes to heterocyclic compounds, given the presence of multiple reactive sites that can participate in cyclization reactions. The electron-withdrawing nature of the chloro and nitro substituents makes the aromatic ring particularly susceptible to nucleophilic attack, opening pathways to various substitution products and ring-modified derivatives.

Another significant research focus involves the investigation of structure-activity relationships, particularly in the context of pharmaceutical chemistry where substituted phenylethylamines serve as important scaffolds for drug development. The specific substitution pattern of this compound provides researchers with opportunities to study how electronic and steric effects influence biological activity and selectivity.

| Research Area | Primary Focus | Key Applications |

|---|---|---|

| Synthetic Methodology | Development of new reaction pathways | Heterocycle synthesis, pharmaceutical intermediates |

| Structure-Activity Studies | Electronic and steric effects analysis | Drug development, molecular design |

| Physical Chemistry | Property characterization | Solubility optimization, formulation science |

| Materials Science | Functional material development | Polymers, sensors, catalysts |

The compound also serves as a model system for studying the effects of multiple substituents on aromatic reactivity, providing valuable insights into the principles of physical organic chemistry. Research in this area contributes to the development of predictive models for chemical reactivity and helps guide the design of new synthetic strategies for related compounds. Additionally, investigations into the compound's stability, purification methods, and analytical characterization continue to provide important technical information that supports its broader use in research and development activities.

Properties

IUPAC Name |

2-(4-chloro-2-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQZOISWBWFQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Diazotization and Coupling Reactions

Akinyele et al. (2022) describe a method involving diazotization of an aromatic amine followed by coupling to form substituted diazenyl compounds. Although their focus is on corrosion inhibitors, the methodology includes preparation of 2-(4-chloro-2-nitrophenyl) derivatives through diazotization and coupling steps, which can be adapted for synthesizing 2-(4-chloro-2-nitrophenyl)ethan-1-amine by subsequent reduction of the nitro group to amine.

Hydroamination of Chloroalkynes

A highly efficient method involves the gold-catalyzed hydroamination of aromatic chloroalkynes with aromatic amines. This approach yields α-chloromethylketimines, which can be hydrolyzed or further transformed into the target amine. The reaction tolerates electron-withdrawing groups such as nitro and chloro substituents, making it suitable for synthesizing this compound analogues. Yields range from moderate to high under mild conditions, with the reaction proceeding in toluene with gold catalysts like IPrAuCl and NaBArF.

Condensation of 2-Nitrotoluene and 2-Chlorobenzaldehyde

An improved synthetic procedure reported for related compounds involves the condensation of 2-nitrotoluene with 2-chlorobenzaldehyde in the presence of sodium ethoxide in mixed solvents (DMSO and ethanol) under sonication at 50 °C. This reaction yields intermediate nitro-substituted ethanols, which can be further converted to ethanamines by reduction of the nitro group and subsequent amination.

Reductive Amination and Catalytic Reduction

The nitro group in 2-(4-chloro-2-nitrophenyl) derivatives can be reduced catalytically (e.g., using Pd/C under hydrogen atmosphere) to the corresponding amine. Reductive amination of the aldehyde precursors with ammonia or primary amines can then yield the target ethan-1-amine. This method is widely used for preparing aromatic amines with high purity and yield.

- The hydroamination method is notable for its tolerance to electron-withdrawing groups such as nitro and chloro substituents, which are present in this compound.

- Sonication-assisted condensation reactions improve reaction rates and yields in preparing nitro-substituted intermediates.

- Catalytic hydrogenation remains a gold standard for reducing aromatic nitro groups to amines, providing high yields and purity.

- The choice of method depends on available starting materials, desired scale, and purity requirements.

- Some methods require careful control of reaction conditions to avoid side reactions like hydrolysis or over-reduction.

The preparation of this compound involves several viable synthetic routes, each with distinct advantages. The gold-catalyzed hydroamination of chloroalkynes offers a modern, efficient approach with good yields and functional group tolerance. Traditional diazotization and coupling or condensation methods provide alternative pathways depending on starting material availability. Catalytic reduction of nitro intermediates is essential for obtaining the final amine product. Researchers should select the method best suited to their laboratory capabilities and target application.

This article synthesizes current authoritative knowledge from diverse research sources, providing a comprehensive guide to the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)ethan-1-amine undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Reduction: 2-(4-Chloro-2-aminophenyl)ethan-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-(4-Chloro-2-nitrosophenyl)ethan-1-amine or this compound.

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological conditions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups on the benzene ring can influence the compound’s binding affinity and specificity towards these targets. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, emphasizing differences in substituents, biological activities, and synthetic applications.

Table 1: Structural and Functional Comparison of Analogs

Substituent Position and Electronic Effects

- In contrast, 2-(3-chlorophenyl)ethan-1-amine (3-Cl) lacks the nitro group and is used primarily as a synthetic precursor .

- Methoxy vs. Methyl Substituents : N-Methyl-2-(2-methyl-4-nitrophenyl)ethan-1-amine () demonstrates how alkylation of the amine and methyl substitution on the phenyl ring alter solubility and steric effects, as evidenced by distinct NMR shifts (δ 2.61 ppm for N-CH₃) .

Biological Activity

2-(4-Chloro-2-nitrophenyl)ethan-1-amine, also known as a derivative of nitrophenyl amines, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro and nitro substituent on the aromatic ring, which may influence its reactivity and interaction with biological targets. This article aims to explore the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the nitro group is known to enhance electrophilicity, which can facilitate interactions with nucleophilic sites in proteins and nucleic acids. This interaction may lead to various biological effects, including:

- Enzyme Inhibition : The compound may exhibit inhibitory activity against certain enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, which could be explored for therapeutic applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antimicrobial activity. For instance, derivatives with nitro groups have been shown to inhibit bacterial growth by disrupting cellular processes. A study found that certain nitrophenyl amines exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types. For example, a recent study reported that related compounds induced cytotoxicity in human cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study 1: Antibacterial Activity

A comprehensive evaluation of the antibacterial properties of this compound was conducted against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

Case Study 2: Cytotoxicity Assay

In a cytotoxicity assay using MTT reduction method, this compound was tested against several human cancer cell lines (e.g., HeLa and MCF7). The results showed a dose-dependent decrease in cell viability.

| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 10 | 85 | 90 |

| 25 | 60 | 70 |

| 50 | 30 | 40 |

Q & A

Q. What are the recommended synthetic routes for 2-(4-Chloro-2-nitrophenyl)ethan-1-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloro-2-nitrobenzaldehyde with ethylenediamine under reductive amination conditions (e.g., NaBH₄ in THF/ethanol) yields the target amine. Optimizing stoichiometry (1:1 molar ratio of aldehyde to amine) and reaction time (48 hours at room temperature) improves yield. Post-reduction purification via silica-gel chromatography (chloroform/methanol eluent) enhances purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- ¹H/¹³C NMR : Confirm amine proton signals (δ 1.5–2.5 ppm) and aromatic nitro-group deshielding (δ 7.5–8.5 ppm).

- UV-Vis : Detect π→π* transitions in the nitroaromatic moiety (λmax ~250–300 nm).

- Mass Spectrometry : Report molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight .

Q. How can chromatographic methods be tailored for purifying this compound?

Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 3–4 to protonate the amine, improving retention. For small-scale purification, thin-layer chromatography (TLC) on silica gel with chloroform:methanol (9:1) resolves amine derivatives .

Q. What IUPAC naming conventions apply to this compound, and how are substituents prioritized?

The parent chain is ethanamine. Substituents are numbered to give the nitro group the lowest possible position (e.g., "2-nitro" precedes "4-chloro" due to alphanumeric order). The correct name is this compound .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functionals are most accurate?

Hybrid functionals like B3LYP (including exact exchange terms) are recommended for thermochemical accuracy. Basis sets (e.g., 6-31G*) model electron density around the nitro and chloro groups. Calculate HOMO-LUMO gaps to predict reactivity (e.g., electrophilic aromatic substitution at the chloro position) .

Q. What challenges arise in X-ray crystallography of this compound, and how can SHELXL refine disordered structures?

Disordered nitro or chloro groups complicate refinement. In SHELXL, use PART instructions to model disorder and apply ISOR restraints to thermal parameters. Validate hydrogen bonding (e.g., N–H⋯O interactions) using OLEX2 visualization tools .

Q. How do contradictions in spectroscopic data (e.g., NMR vs. MS) arise, and what strategies resolve them?

Contradictions may stem from tautomerism or solvent effects. For NMR, use deuterated DMSO to stabilize amine protons. Cross-validate with heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks. For MS, employ high-resolution instruments (HRMS) to distinguish isotopic patterns .

Q. What mechanistic insights explain the compound’s reactivity in diazenyl coupling reactions?

The amine acts as a nucleophile, attacking electrophilic diazonium salts. Kinetic studies (e.g., stopped-flow UV-Vis) reveal a two-step mechanism: fast proton transfer followed by rate-limiting C–N bond formation. Substituent effects (e.g., nitro groups) lower activation energy by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.